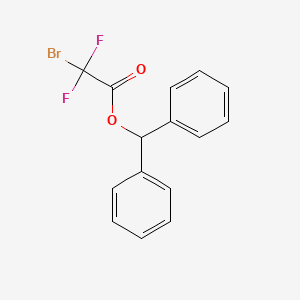

Benzhydryl 2-bromo-2,2-difluoroacetate

Description

Properties

Molecular Formula |

C15H11BrF2O2 |

|---|---|

Molecular Weight |

341.15 g/mol |

IUPAC Name |

benzhydryl 2-bromo-2,2-difluoroacetate |

InChI |

InChI=1S/C15H11BrF2O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

IBMIZLPXAQGXSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

The most straightforward approach involves converting 2-bromo-2,2-difluoroacetic acid to its acyl chloride derivative, followed by reaction with benzhydryl alcohol.

Procedure :

- Acyl chloride formation : Treat 2-bromo-2,2-difluoroacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C for 2 hours.

- Esterification : Add benzhydryl alcohol and triethylamine (Et₃N) dropwise to the acyl chloride solution, stirring at room temperature for 12 hours.

Reaction :

$$

\text{BrCF}2\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{BrCF}2\text{COCl} + \text{SO}2 + \text{HCl}

$$

$$

\text{BrCF}2\text{COCl} + (\text{Ph})2\text{CHOH} \xrightarrow{\text{Et}3\text{N}} \text{BrCF}2\text{CO}2\text{CH}(\text{Ph})_2 + \text{HCl}

$$

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates esterification under mild conditions.

Conditions :

- Solvent: DCM or THF

- Catalyst: 4-dimethylaminopyridine (DMAP)

- Temperature: 0°C to room temperature

- Yield: 60–70%

Transesterification Approaches

Ethyl Ester Transesterification

Ethyl bromodifluoroacetate serves as a cost-effective starting material. The ethyl group is displaced by benzhydryl alcohol under acidic or basic conditions.

Acid-Catalyzed Method :

- Catalyst : HCl gas or p-toluenesulfonic acid (PTSA)

- Solvent : Toluene

- Conditions : Reflux at 110°C for 8–12 hours

- Yield : 50–65%

Base-Catalyzed Method :

- Catalyst : Sodium methoxide (NaOMe)

- Solvent : Methanol

- Conditions : Room temperature, 24 hours

- Yield : 40–55%

Limitation : Benzhydryl alcohol’s steric bulk reduces reaction efficiency compared to smaller alcohols like benzyl.

Catalytic Difluoroalkylation Techniques

Iridium-Catalyzed Coupling

Adapting methodologies from tertiary amide difluoroalkylation, iridium complexes enable direct coupling between benzhydryl amines and bromodifluoroacetyl reagents.

Procedure :

- Reagents :

- Vaska’s complex (IrCl(CO)(PPh₃)₂, 1–2 mol%)

- Tetramethyldisiloxane (TMDS) as reductant

- BrZnCF₂CO₂Et (difluoro-Reformatsky reagent)

Reaction :

$$

(\text{Ph})2\text{CHNH}2 + \text{BrZnCF}2\text{CO}2\text{Et} \xrightarrow{\text{Ir catalyst}} (\text{Ph})2\text{CHCF}2\text{CO}_2\text{Et} + \text{byproducts}

$$

Challenges : Requires pre-synthesis of benzhydryl amines and exhibits moderate functional group tolerance.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Scalability |

|---|---|---|---|---|---|

| Acid Chloride Esterification | 2-Bromo-2,2-difluoroacetic acid | SOCl₂, Et₃N | 0–25°C, 12 h | 68–75% | High |

| Transesterification (HCl) | Ethyl bromodifluoroacetate | HCl gas | 110°C, 8 h | 50–65% | Moderate |

| Iridium-Catalyzed | Benzhydryl amine | IrCl(CO)(PPh₃)₂ | 60°C, 12 h | 45–50% | Low |

Key Observations :

- Direct esterification offers the highest yields but requires handling corrosive acyl chlorides.

- Transesterification balances cost and efficiency but struggles with steric hindrance.

- Catalytic methods are less developed but provide avenues for asymmetric synthesis.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve difluoroacetate solubility but may hinder benzhydryl group incorporation. Non-polar solvents (toluene, DCM) favor esterification but slow reaction kinetics.

Catalyst Loading

Reducing iridium catalyst loading to 0.5 mol% maintains activity while lowering costs. For acid-catalyzed transesterification, 10 mol% PTSA enhances turnover without side reactions.

Purification Techniques

- Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester products from unreacted alcohol.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >95% purity.

Challenges and Limitations

- Steric Hindrance : The benzhydryl group’s bulk slows nucleophilic attack during transesterification, necessitating prolonged reaction times.

- Moisture Sensitivity : Bromodifluoroacetyl intermediates hydrolyze readily, requiring anhydrous conditions.

- Catalyst Cost : Iridium-based systems remain prohibitively expensive for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic substitution: Substituted benzhydryl difluoroacetates.

Reduction: Benzhydryl difluoroethanol.

Oxidation: Benzhydryl difluoroacetic acid.

Scientific Research Applications

Benzhydryl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.

Industry: In the production of high-energy materials and specialty chemicals

Mechanism of Action

The mechanism of action of benzhydryl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack at the carbon center. The difluoroacetate moiety can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The benzhydryl derivative distinguishes itself from other 2-bromo-2,2-difluoroacetates through its molecular weight and steric profile. A comparative analysis of key parameters is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Melting/Boiling Point | Key Structural Feature |

|---|---|---|---|---|

| Benzhydryl 2-bromo-2,2-difluoroacetate | C₁₅H₁₁BrF₂O₂ | ~341.1* | Not reported | Bulky benzhydryl group |

| Ethyl 2-bromo-2,2-difluoroacetate | C₄H₅BrF₂O₂ | 202.98 | Not reported | Simple primary alkyl ester |

| Benzyl 2-bromo-2,2-difluoroacetate | C₉H₇BrF₂O₂ | 265.05 | 2–8°C (storage) | Aromatic benzyl group |

| Potassium 2-bromo-2,2-difluoroacetate | C₂BrF₂KO₂ | 213.02 | Room temperature | Ionic salt form |

*Estimated based on structural analogs. Data sourced from .

Key Research Findings

- Catalytic efficiency : Bulky esters like benzhydryl require optimized catalysts (e.g., Ni/Zn systems) to mitigate steric effects, whereas ethyl esters perform well with standard protocols .

- Market trends : Potassium 2-bromo-2,2-difluoroacetate dominates industrial applications due to cost-effectiveness, while benzhydryl derivatives remain niche, reserved for high-value pharmaceutical intermediates .

Q & A

Q. What are the key synthetic routes for Benzhydryl 2-bromo-2,2-difluoroacetate, and what reaction conditions are critical for optimizing yield?

The synthesis of benzhydryl esters typically involves esterification or substitution reactions. For this compound, a plausible route starts with 2-bromo-2,2-difluoroacetic acid, which is activated (e.g., via acyl chloride formation) and coupled with benzhydrol under mild basic conditions (e.g., using DMAP or pyridine as a catalyst). Alternatively, nucleophilic substitution of a bromine-containing precursor (e.g., ethyl 2-bromo-2,2-difluoroacetate) with benzhydryl alcohol in the presence of a base like K₂CO₃ may be employed . Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., elimination).

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization ensures purity, monitored by NMR and HPLC .

Q. How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, making the compound a candidate for SN₂ reactions. The difluoro moiety exerts strong electron-withdrawing effects, stabilizing the transition state and accelerating substitution. However, steric hindrance from the benzhydryl group may reduce reactivity compared to smaller esters (e.g., methyl or ethyl analogs). Computational studies (DFT) can predict regioselectivity, while experimental kinetic analysis under varying conditions (solvent polarity, nucleophile strength) clarifies these effects .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place away from light and oxidizing agents. Use amber glass bottles to prevent photodegradation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. In photoredox catalysis, how can this compound participate in C–C bond formation, and what challenges arise from its difluoro moiety?

Under visible-light photoredox conditions (e.g., Ru(bpy)₃²⁺), the bromine atom may undergo single-electron transfer (SET) to generate a radical intermediate. The difluoro group stabilizes adjacent radicals, enabling cross-coupling with alkenes or arylboronic acids. Challenges include:

Q. How can researchers resolve discrepancies in reported reaction efficiencies for this compound?

Contradictory data (e.g., variable yields in cross-coupling) may arise from:

Q. How does the benzhydryl group’s electronic and steric profile affect stability and reactivity compared to alkyl esters?

The benzhydryl group provides steric shielding, reducing hydrolysis rates compared to methyl/ethyl esters. Electronically, its aryl rings donate resonance stabilization to the ester carbonyl, slightly reducing electrophilicity. Comparative studies using Hammett plots or X-ray crystallography (to analyze bond lengths) quantify these effects. For instance, benzhydryl esters may exhibit longer shelf lives but require harsher conditions for nucleophilic attack .

Q. Methodological Recommendations

- Characterization : Use ¹⁹F NMR to confirm fluorine environments and GC-MS for purity assessment.

- Computational modeling : Apply DFT (e.g., Gaussian) to predict reaction pathways and transition states.

- Safety protocols : Regularly review SDS updates and conduct risk assessments for novel applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.